5-(Chloromethyl)-3-isopropyl-1,2,4-oxadiazole
Overview
Description
5-(Chloromethyl)-3-isopropyl-1,2,4-oxadiazole is a compound that belongs to the class of 1,2,4-oxadiazoles, which are heterocyclic compounds containing an oxadiazole ring, a structure composed of oxygen, nitrogen, and carbon atoms. These compounds are of significant interest due to their wide range of biological and pharmacological activities and are recognized as privileged structures in drug chemistry .
Synthesis Analysis
The synthesis of 5-(chloromethyl)-1,2,4-oxadiazole derivatives can be achieved through various methods. One approach involves the reaction of trichloromethylarenes with hydrazides of carboxylic acids in the presence of pyridine, which allows the formation of 2,5-disubstituted 1,3,4-oxadiazoles . Another method includes the preparation of carboxylic acid hydrazides, followed by acylation and cyclization under the action of phosphorus trichloroxide (V), which is advantageous due to high yields and the absence of the need to purify intermediate compounds .
Molecular Structure Analysis
The molecular structure of 1,2,4-oxadiazole derivatives can be confirmed through various spectroscopic techniques such as 1H NMR, FT-IR, and MS. The presence of a chloromethyl group in the molecule allows for further chemical modifications, making these compounds versatile building blocks for the synthesis of biologically active derivatives .
Chemical Reactions Analysis
The chemical reactivity of 5-(chloromethyl)-1,2,4-oxadiazole derivatives is quite diverse. For instance, the chloromethyl group can react with N- and S-nucleophilic reagents, leading to a variety of transformations. These reactions can be used to synthesize multifunctional synthons for the creation of 1,2,5-oxadiazole derivatives . Additionally, the chloromethyl group can participate in reactions with unsaturated compounds, such as alkenes and alkynes, to afford difluoromethylenated 1,2,4-oxadiazole-containing compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of 5-(chloromethyl)-1,2,4-oxadiazole derivatives are characterized by their spectroscopic data. UV-Vis spectroscopy indicates that these compounds have maximum absorptive wavelengths in the range of 260-279 nm. They also exhibit strong purple fluorescence in DMF solution, with emissive maximum wavelengths ranging from 334 nm to 362 nm, classifying them as purple luminescent materials . The reactivity of these compounds towards chlorination varies depending on the substitution pattern on the oxadiazole ring, as demonstrated in the chlorination studies of 3,5-dimethyl-1,2,4-oxadiazole .
Scientific Research Applications
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- Application : Conversion of sugars and polysaccharides to 5-chloromethyl furfural
- Method : A range of carbohydrates has been rapidly and selectively converted to 5-chloromethyl furfural using microwave heating in a biphasic reaction system with a range of organic solvents .
- Results : Fructose and inulin were especially effective for production of this valuable bio-platform molecule, with yields of >70% obtained in 15 minutes under microwave heating .
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- Application : Hypercrosslinked polymers (HCPs) are a series of permanent microporous polymer materials .
- Method : Numerous HCPs have been prepared by post-crosslinking polystyrene-based precursors, one-step self-polycondensation or external crosslinking strategies .
- Results : The advent of these methodologies has prompted researchers to construct well-defined porous polymer networks with customized micromorphology and functionalities .
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- Application : Synthesis of 5-(chloromethyl)furfural (CMF) from high fructose corn syrup (HFCS) .
- Method : Using continuous flow processing .
- Results : The use of HFCS allows for a convenient liquid sugar feedstock, which in turn through an improved three pump system, allows for production of CMF with no additional handling of stock solutions .
-
- Application : Hypercrosslinked polymers (HCPs) are a series of permanent microporous polymer materials .
- Method : Numerous HCPs have been prepared by post-crosslinking polystyrene-based precursors, one-step self-polycondensation or external crosslinking strategies .
- Results : The advent of these methodologies has prompted researchers to construct well-defined porous polymer networks with customized micromorphology and functionalities .
-
- Application : Synthesis of 5-(chloromethyl)furfural (CMF) from high fructose corn syrup (HFCS) .
- Method : Using continuous flow processing .
- Results : The use of HFCS allows for a convenient liquid sugar feedstock, which in turn through an improved three pump system, allows for production of CMF with no additional handling of stock solutions .
Safety And Hazards
Future Directions
Research into similar compounds often focuses on their potential use as renewable feedstocks for industrial applications . For example, 5-Chloromethylfurfural is gaining traction as a more practical alternative to 5-(hydroxymethyl)furfural (HMF) for replacing petroleum-derived chemicals derived from lignocellulosic feedstocks .
properties
IUPAC Name |
5-(chloromethyl)-3-propan-2-yl-1,2,4-oxadiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9ClN2O/c1-4(2)6-8-5(3-7)10-9-6/h4H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZQYANBJKKYDKC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NOC(=N1)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00541802 | |
Record name | 5-(Chloromethyl)-3-(propan-2-yl)-1,2,4-oxadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00541802 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Chloromethyl)-3-isopropyl-1,2,4-oxadiazole | |
CAS RN |
54042-97-6 | |
Record name | 5-(Chloromethyl)-3-(propan-2-yl)-1,2,4-oxadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00541802 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-(chloromethyl)-3-(propan-2-yl)-1,2,4-oxadiazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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